
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15ClFN5O3S and its molecular weight is 471.89. The purity is usually 95%.
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Biological Activity
The compound 6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antifungal properties, molecular interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H17ClFN5O2S, with a molecular weight of approximately 404.93 g/mol. The structure incorporates a pyrimidine ring fused with a triazole moiety and features a chlorophenyl group that may enhance its biological efficacy.
Antifungal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds structurally similar to the one have shown potent activity against various Candida species. A study reported that certain benzimidazole-triazole derivatives displayed excellent antifungal activity against Candida glabrata, with minimum inhibitory concentration (MIC) values as low as 0.97 μg/mL .
Table 1: Antifungal Activity of Similar Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
6b | 0.97 | Candida glabrata |
6i | 0.97 | Candida glabrata |
6j | 0.97 | Candida glabrata |
Molecular docking studies have indicated that the triazole moiety interacts effectively with the heme group in cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi . The presence of electron-withdrawing groups like chlorine and fluorine enhances binding affinity and stabilizes the ligand-enzyme complex.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of substituents on the phenyl rings in enhancing biological activity. For example, the presence of chloro or methoxy groups at specific positions on the aromatic ring has been associated with increased antifungal potency . The positioning of these groups plays a critical role in the interaction with target enzymes.
Case Studies
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
In a recent synthesis study, several triazole derivatives were evaluated for their antifungal activities. The compounds were tested against multiple strains of Candida, revealing that modifications at the C-4 position significantly influenced their efficacy. The most promising candidates exhibited not only low MIC values but also favorable safety profiles when tested against healthy cell lines .
Case Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have been utilized to predict the binding interactions between the compound and target proteins. These simulations revealed critical hydrophobic interactions and hydrogen bonds that contribute to the stability of the ligand-protein complex . Such insights are valuable for rational drug design.
Properties
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O3S/c22-13-3-1-12(2-4-13)17(29)11-32-21-27-26-18(9-15-10-19(30)25-20(31)24-15)28(21)16-7-5-14(23)6-8-16/h1-8,10H,9,11H2,(H2,24,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOHMWNLBPGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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